Cas no 39242-17-6 (2,6-Di(1H-imidazol-1-yl)pyridine)

2,6-Di(1H-imidazol-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,6-Di(1H-imidazol-1-yl)pyridine
- 2,6-bis(1-imidazoly)pyridine
- 2,6-di(imidazol-1-yl)pyridine
- 2,6-bis(imidazol-1-yl)pyridine
- 2,6-Di-1H-imidazol-1-ylpyridine
- 2,6-bis(1H-imidazol-1-yl)pyridine
- 2,6-Di(1H-imidazol-1-yl) pyridine
- 2,6-Bis(1H-imidazole-1-yl)pyridine
- Pyridine, 2,6-di-1H-imidazol-1-yl-
- AK142280
- AX8282143
- ST24038786
- 39242-17-6
- DTXSID00477758
- AKOS022174935
- 2,6-Bis(1-imidazolyl)pyridine
- AS-75513
- A873679
- CS-0110415
- D97566
- YSWG576
- MFCD23103190
- SCHEMBL10066877
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- MDL: MFCD23103190
- インチ: 1S/C11H9N5/c1-2-10(15-6-4-12-8-15)14-11(3-1)16-7-5-13-9-16/h1-9H
- InChIKey: RCULXUVDZWMPAS-UHFFFAOYSA-N
- ほほえんだ: N1(C([H])=NC([H])=C1[H])C1C([H])=C([H])C([H])=C(N=1)N1C([H])=NC([H])=C1[H]
計算された属性
- せいみつぶんしりょう: 211.085795g/mol
- ひょうめんでんか: 0
- XLogP3: 1
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 211.085795g/mol
- 単一同位体質量: 211.085795g/mol
- 水素結合トポロジー分子極性表面積: 48.5Ų
- 重原子数: 16
- 複雑さ: 212
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 48.53
2,6-Di(1H-imidazol-1-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181055-5g |
2,6-Bis(1-imidazolyl)pyridine |
39242-17-6 | 98% | 5g |
¥1947.00 | 2024-05-15 | |
Ambeed | A717628-1g |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 1g |
$71.0 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56045-250mg |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 250mg |
¥125.0 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV048-1g |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 1g |
677.0CNY | 2021-08-04 | |
Alichem | A029188435-1g |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 1g |
$344.40 | 2023-09-02 | |
Cooke Chemical | BD9991531-100mg |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 100mg |
RMB 48.00 | 2025-02-21 | |
Chemenu | CM171668-5g |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98%+ | 5g |
$*** | 2023-05-30 | |
Cooke Chemical | BD9991531-250mg |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 250mg |
RMB 94.40 | 2025-02-21 | |
Aaron | AR00CN5D-1g |
2,6-bis(1-iMidazoly)pyridine |
39242-17-6 | 98% | 1g |
$35.00 | 2025-02-11 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML575638-1g |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 1g |
¥600 | 2023-11-08 |
2,6-Di(1H-imidazol-1-yl)pyridine 関連文献
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1. Post-synthetic modification of a macrocyclic receptor via regioselective imidazolium ring-openingJia Shang,Brett M. Rambo,Xiang Hao,Jun-Feng Xiang,Han-Yuan Gong,Jonathan L. Sessler Chem. Sci. 2016 7 4148
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Han-Yuan Gong,Feng Tang,Brett M. Rambo,Rui Cao,Jun-Feng Xiang,Jonathan L. Sessler Chem. Commun. 2015 51 1795
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Lei Wang,Ning Liu,Bin Dai RSC Adv. 2015 5 82097
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Ala'aeddeen Swidan,P. Blake J. St. Onge,Justin F. Binder,Riccardo Suter,Neil Burford,Charles L. B. Macdonald Dalton Trans. 2019 48 7835
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Xiaofan Ji,Mehroz Ahmed,Lingliang Long,Niveen M. Khashab,Feihe Huang,Jonathan L. Sessler Chem. Soc. Rev. 2019 48 2682
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Kai Hua,Ming-Ming Gan,Xue-Ru Liu,Le Zhang,Yuan-Yuan An,Ying-Feng Han Org. Chem. Front. 2021 8 1431
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Dong Wang,Zhiyong Hu,Shasha Xu,Dandan Li,Qiong Zhang,Wen Ma,Hongping Zhou,Jieying Wu,Yupeng Tian Dalton Trans. 2019 48 1900
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Yu-Dong Yang,Jonathan L. Sessler,Han-Yuan Gong Chem. Commun. 2017 53 9684
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Cai-Ling Wang,Li Zhou,Lei Zhang,Jun-Feng Xiang,Brett M. Rambo,Jonathan L. Sessler,Han-Yuan Gong Chem. Commun. 2017 53 3669
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Chao-Ping Hou,Ming-Rui Leng,Qiong-Yu Yang,Jun-Feng Xiang,Han-Yuan Gong Mater. Chem. Front. 2020 4 1192
2,6-Di(1H-imidazol-1-yl)pyridineに関する追加情報
Introduction to 2,6-Di(1H-imidazol-1-yl)pyridine (CAS No. 39242-17-6)
2,6-Di(1H-imidazol-1-yl)pyridine, identified by its Chemical Abstracts Service (CAS) number 39242-17-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural properties and versatile applications. This bidentate ligand, featuring two imidazole moieties attached to a pyridine backbone, exhibits remarkable chelating capabilities, making it a valuable component in coordination chemistry and catalysis. The compound's ability to form stable complexes with transition metals has opened up new avenues in the development of novel catalysts for organic transformations and in the design of metal-organic frameworks (MOFs).
The structural framework of 2,6-Di(1H-imidazol-1-yl)pyridine consists of a pyridine ring substituted at the 2 and 6 positions with imidazole groups. This configuration imparts a high degree of steric hindrance and electronic tunability, which are critical factors in its utility as a ligand. The imidazole nitrogen atoms serve as coordinating sites for metal ions, while the pyridine ring provides additional stability to the formed complexes. Such structural features have made this compound particularly useful in homogeneous catalysis, where precise control over reaction conditions is essential.
In recent years, 2,6-Di(1H-imidazol-1-yl)pyridine has been extensively studied for its potential applications in pharmaceuticals. Its ability to form stable complexes with various metal ions has led to its exploration as a carrier for drug delivery systems. For instance, researchers have investigated its use in forming metallo-drugs that can target specific biological pathways with high selectivity. The compound's dual-imidazole functionality allows for the creation of stable metal complexes that can enhance the solubility and bioavailability of therapeutic agents, thereby improving their efficacy.
Moreover, the compound has shown promise in the field of materials science, particularly in the synthesis of MOFs. MOFs are porous materials that have applications ranging from gas storage and separation to catalysis and sensing. The use of 2,6-Di(1H-imidazol-1-yl)pyridine as a ligand has enabled the design of MOFs with tailored porosity and stability, which are crucial for practical applications. Recent studies have demonstrated the ability of these MOFs to adsorb and store hydrogen gas efficiently, making them potential candidates for clean energy storage solutions.
The chemical reactivity of 2,6-Di(1H-imidazol-1-yl)pyridine also makes it a valuable tool in synthetic organic chemistry. Its ability to form stable complexes with transition metals such as palladium, platinum, and ruthenium has been leveraged in cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules. These reactions are widely used in the pharmaceutical industry to construct biaryl structures found in many drugs. The ligand's stability under various reaction conditions ensures high yields and selectivity, making it an indispensable tool for synthetic chemists.
Recent advancements in computational chemistry have further enhanced our understanding of 2,6-Di(1H-imidazol-1-yl)pyridine's properties. Molecular modeling studies have provided insights into how this ligand interacts with metal ions and how these interactions influence catalytic activity. These computational approaches have been instrumental in designing new derivatives of 2,6-Di(1H-imidazol-1-yl)pyridine with improved properties tailored for specific applications. For example, modifications aimed at enhancing steric bulk or electronic properties have led to ligands that exhibit superior catalytic performance in certain reactions.
The compound's versatility is also reflected in its role as a building block for more complex functional materials. Researchers have incorporated 2,6-Di(1H-imidazol-1-yl)pyridine into polymers and coatings to impart metal-binding capabilities. These materials have potential applications in sensors where detecting metal ions is crucial. Additionally, the compound has been used to create conductive polymers that could be utilized in electronic devices due to its ability to facilitate charge transport through metal complexes embedded within the polymer matrix.
In conclusion,2,6-Di(1H-imidazol-1-yl)pyridine (CAS No. 39242-17-6) is a multifaceted compound with significant implications across various scientific disciplines. Its unique structural features make it an excellent ligand for coordination chemistry applications such as catalysis and drug delivery systems. Furthermore, its role in materials science continues to expand with ongoing research into MOFs and functional polymers. As computational methods advance further into aiding synthetic design,2,6-Di(1H-imidazol-1-yllpyridine will undoubtedly continue to play a pivotal role in innovation within these fields.
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